molecular formula C9H6ClF3N2 B6169920 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 334701-70-1

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No. B6169920
CAS RN: 334701-70-1
M. Wt: 234.6
InChI Key:
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Description

6-Chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole, commonly referred to as 6-CF3-1,3-benzodiazole, is an aromatic heterocyclic compound that belongs to the class of benzodiazepines. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 6-CF3-1,3-benzodiazole is a versatile compound that has a wide range of applications in the fields of organic chemistry, pharmaceuticals, and materials science.

Mechanism of Action

6-CF3-1,3-benzodiazole is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. By inhibiting the activity of COX-2, 6-CF3-1,3-benzodiazole can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CF3-1,3-benzodiazole have been studied in a variety of animal models. Studies have shown that 6-CF3-1,3-benzodiazole can reduce inflammation and pain in a dose-dependent manner. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 6-CF3-1,3-benzodiazole has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-CF3-1,3-benzodiazole in laboratory experiments is its high solubility in organic solvents. This makes it easy to handle and store, and also allows for a wide range of reaction conditions. However, 6-CF3-1,3-benzodiazole is not soluble in water, which can limit its use in certain types of experiments. In addition, 6-CF3-1,3-benzodiazole is an aromatic compound, which means that it can react with other aromatic compounds, leading to unwanted side reactions.

Future Directions

The potential applications of 6-CF3-1,3-benzodiazole are still being explored. Future research could focus on the development of new methods for the synthesis of 6-CF3-1,3-benzodiazole and its derivatives, as well as the development of new applications for the compound. In addition, further research could be done on the biochemical and physiological effects of 6-CF3-1,3-benzodiazole and its derivatives. Finally, research could be done on the potential toxicity of 6-CF3-1,3-benzodiazole and its derivatives, as well as the development of methods to reduce or eliminate any potential toxicity.

Synthesis Methods

6-CF3-1,3-benzodiazole can be synthesized through a two-step process. The first step involves the reaction of 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole with phosphorus pentachloride (PCl5) in anhydrous dichloromethane to form the corresponding chloro-derivative. The second step involves the reaction of the chloro-derivative with sodium hydroxide (NaOH) in aqueous solution to yield 6-CF3-1,3-benzodiazole.

Scientific Research Applications

6-CF3-1,3-benzodiazole has been widely used in scientific research as a building block for the synthesis of various organic molecules. For example, it has been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinolines, and quinazolines. It has also been used in the synthesis of a range of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anticoagulants. In addition, 6-CF3-1,3-benzodiazole has been used in the synthesis of materials for use in optoelectronic and photovoltaic devices.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves the reaction of 2-amino-5-chlorotoluene with trifluoroacetic anhydride to form 6-chloro-1-methyl-2-trifluoroacetylamino-1H-1,3-benzodiazole, which is then treated with hydrochloric acid to remove the trifluoroacetyl group and yield the final product.", "Starting Materials": [ "2-amino-5-chlorotoluene", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5-chlorotoluene is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 6-chloro-1-methyl-2-trifluoroacetylamino-1H-1,3-benzodiazole.", "Step 2: The resulting intermediate is then treated with hydrochloric acid to remove the trifluoroacetyl group and yield the final product, 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole." ] }

CAS RN

334701-70-1

Product Name

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole

Molecular Formula

C9H6ClF3N2

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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